molecular formula C17H12O4S B15343423 Pyren-2-ylmethyl hydrogen sulfate CAS No. 132769-77-8

Pyren-2-ylmethyl hydrogen sulfate

Cat. No.: B15343423
CAS No.: 132769-77-8
M. Wt: 312.3 g/mol
InChI Key: BXQLMAIEVDQAEP-UHFFFAOYSA-N
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Description

2-Pyrenemethanol, 2-(hydrogen sulfate) is a chemical compound with the molecular formula C17H12O4S and a molecular weight of 312.34 g/mol It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a sulfate group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrenemethanol, 2-(hydrogen sulfate) typically involves the sulfonation of 2-Pyrenemethanol. The reaction can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 2-Pyrenemethanol, 2-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Pyrenemethanol, 2-(hydrogen sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrene-2-carboxylic acid, 2-Pyrenemethanol, and various substituted pyrene derivatives .

Scientific Research Applications

2-Pyrenemethanol, 2-(hydrogen sulfate) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other pyrene derivatives and as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential use in bioimaging.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrenemethanol, 2-(hydrogen sulfate) involves its ability to interact with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrenemethanol, 2-(hydrogen sulfate) is unique due to the presence of both the pyrene moiety and the sulfate group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

132769-77-8

Molecular Formula

C17H12O4S

Molecular Weight

312.3 g/mol

IUPAC Name

pyren-2-ylmethyl hydrogen sulfate

InChI

InChI=1S/C17H12O4S/c18-22(19,20)21-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9H,10H2,(H,18,19,20)

InChI Key

BXQLMAIEVDQAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)COS(=O)(=O)O)C=C2

Origin of Product

United States

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